molecular formula C12H15ClN2O2 B3262420 2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 35517-18-1

2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No. B3262420
CAS RN: 35517-18-1
M. Wt: 254.71 g/mol
InChI Key: RFOHHXVSYWABJP-UHFFFAOYSA-N
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Description

The compound “N-(4-aminobutyl)-2-chloroacetamide hydrochloride” has a CAS Number of 1423029-28-0 and a molecular weight of 201.1 . It is stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

While specific synthesis information for “2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride” was not found, a related compound, “1-(4-Aminobutyl)-2-iminoimidazolidin-4-one”, was synthesized from commercially available materials in 8 steps via a guanidinylation of 4 and an intramolecular amide formation of azide 9 .


Molecular Structure Analysis

The molecular structure of “N-(4-aminobutyl)-2-chloroacetamide hydrochloride” is represented by the InChI code: 1S/C6H13ClN2O.ClH/c7-5-6 (10)9-4-2-1-3-8;/h1-5,8H2, (H,9,10);1H .


Physical And Chemical Properties Analysis

“N-(4-aminobutyl)-2-chloroacetamide hydrochloride” is a solid at 20°C, has a purity of >98.0% (HPLC), and a molecular weight of 314.83. It should be stored under inert gas at 0-10°C and should avoid hygroscopic and heat-sensitive conditions .

Scientific Research Applications

Synthesis and Structural Studies

  • New Synthesis Approaches : A novel approach to synthesize 2H-isoindole-4,7-diones, closely related to the requested compound, has been explored. This involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, subsequently captured by quinones forming various isoindole diones (Schubert-Zsilavecz et al., 1991).
  • Palladium-Catalyzed Reduction : Research demonstrates the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles, providing insights into the reduction process and the aromaticity differences between isoindoles and indoles, relevant to the chemical properties of the hydrochloride compound (Hou et al., 2007).

Derivative Synthesis and Applications

  • Isoindole-1,3-dione Derivatives : The synthesis of various isoindole-1,3-dione derivatives, including amino-oxyalkyl derivatives of benzimidazole, provides a framework for understanding the broader applications of isoindole diones in medicinal chemistry (Banu et al., 2001).
  • Novel Synthesis Protocols : Innovative synthesis methods have been developed for 2-substituted benzo[f]isoindole-4,9-dione frameworks, showcasing potential applications in synthesizing natural products with biological activities (Huang et al., 2013).
  • Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A study on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione offers insight into the versatility of isoindole diones in creating a wide range of compounds (Tan et al., 2016).

Molecular Structure and Crystallography

  • Crystal Structure Analysis : Research on N-aminoimides related to the hydrochloride compound, focusing on their molecular and crystal structure, highlights the importance of these compounds in structural chemistry and their potential applications in material science (Struga et al., 2007).

Safety And Hazards

The safety data sheet for “N-(4-AMINOBUTYL)-2-NAPHTHALENESULFONAMIDE HYDROCHLORIDE” can be viewed and downloaded for free at Echemi.com .

Future Directions

Isotope labelling of otherwise endogenous metabolites has emerged as a powerful approach to study metabolism-related biological processes, when used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry .

properties

IUPAC Name

2-(4-aminobutyl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16;/h1-2,5-6H,3-4,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHHXVSYWABJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

CAS RN

35517-18-1
Record name 2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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